

# A Comprehensive Technical Guide to (2-Bromopyridin-4-yl)methanamine and Its Synonyms

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## Compound of Interest

Compound Name: (2-Bromopyridin-4-yl)methanamine

Cat. No.: B591545

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This guide provides an in-depth overview of **(2-Bromopyridin-4-yl)methanamine**, a key building block in chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document compiles essential data, including synonyms, chemical identifiers, and physicochemical properties, to facilitate research and development activities.

## Nomenclature and Identification

**(2-Bromopyridin-4-yl)methanamine** is a substituted pyridine derivative with a bromine atom at the 2-position and a methanamine group at the 4-position. Accurate identification is crucial for procurement, synthesis, and regulatory compliance. The compound and its hydrochloride salt are known by several synonyms and unique identifiers across various chemical databases and suppliers.

Identifier Type	Value	Source
Primary Name	(2-Bromopyridin-4-yl)methanamine	N/A
IUPAC Name	(2-bromo-4-pyridinyl)methanamine	[1]
CAS Number	858362-82-0	[1]
PubChem CID	29921604	[1]
Molecular Formula	C6H7BrN2	[1]
Synonym	2-Bromo-4-pyridinethylamine	[1]
Synonym	2-Bromopyridine-4-methanamine	[1]
Synonym	(2-bromo-4-pyridyl)methanamine	[1]
CAS Number (HCl salt)	1353979-69-7	[2]
Name (HCl salt)	(2-Bromopyridin-4-yl)methanamine hydrochloride	[2]

## Physicochemical Properties

The following table summarizes the key computed and experimental physicochemical properties of **(2-Bromopyridin-4-yl)methanamine**. These parameters are essential for designing experimental conditions, predicting compound behavior, and ensuring safe handling.

Property	Value	Source
Molecular Weight	187.04 g/mol	<a href="#">[1]</a>
Exact Mass	185.97926 Da	<a href="#">[1]</a>
Monoisotopic Mass	185.97926 Da	<a href="#">[1]</a>
InChI	InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2	<a href="#">[1]</a>
InChIKey	OEOAEMBKKWPLSZ-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	<chem>C1=CN=C(C=C1CN)Br</chem>	<a href="#">[1]</a>

## Related Compounds and Isomers

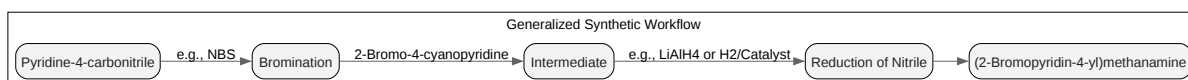
For clarity and to avoid confusion during chemical synthesis and analysis, it is important to distinguish **(2-Bromopyridin-4-yl)methanamine** from its isomers and related structures. The position of the bromine atom and the aminomethyl group on the pyridine ring significantly influences the compound's chemical reactivity and biological activity.

Compound Name	CAS Number	Molecular Formula	PubChem CID
(4-Bromopyridin-2-yl)methanamine	865156-50-9	C6H7BrN2	46907956 <a href="#">[3]</a>
4-Amino-2-bromopyridine	7598-35-8	C5H5BrN2	346455 <a href="#">[4]</a>
2-Amino-4-bromopyridine	84249-14-9	C5H5BrN2	693282 <a href="#">[5]</a>
4-Bromobenzene-1,2-diamine	1575-37-7	C6H7BrN2	323593 <a href="#">[6]</a>
3-Bromobenzene-1,2-diamine	1575-36-6	C6H7BrN2	12489839 <a href="#">[7]</a>

## Experimental Protocols and Synthesis

Detailed experimental protocols for the synthesis of **(2-Bromopyridin-4-yl)methanamine** are not extensively available in the public domain. However, a logical synthetic route can be inferred from standard organic chemistry principles. A plausible approach involves the bromination of a suitable pyridine precursor followed by the introduction of the aminomethyl group.

A potential, though not explicitly cited, synthetic workflow is outlined below. This diagram illustrates a generalized pathway and does not represent a specific published protocol.



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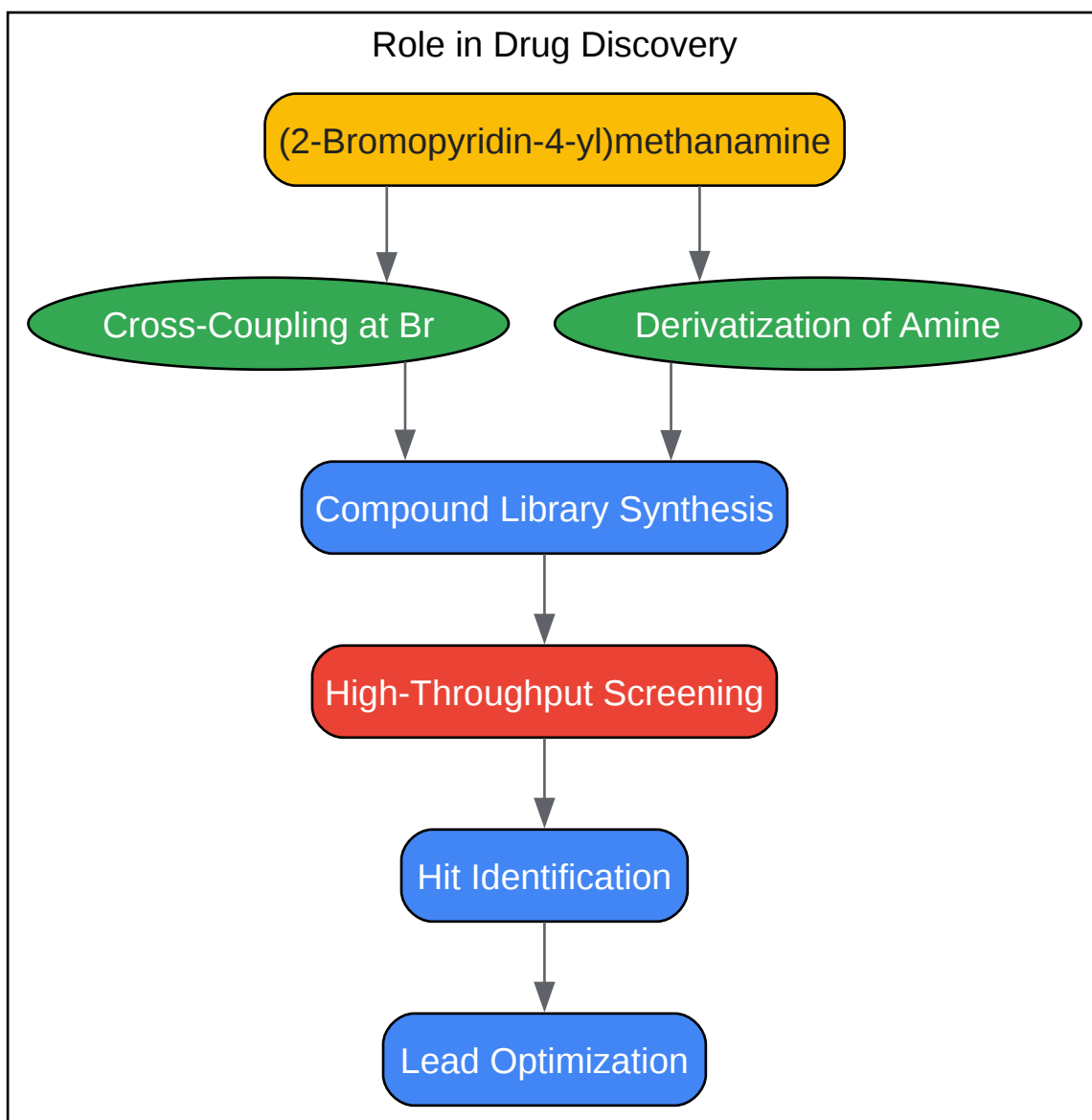
A generalized synthetic workflow for **(2-Bromopyridin-4-yl)methanamine**.

Note: This proposed pathway is illustrative. Researchers should consult specialized chemical literature and safety data before attempting any synthesis. The specific reagents and reaction conditions would require careful optimization and validation in a laboratory setting.

## Applications in Research and Development

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. While specific signaling pathways involving **(2-Bromopyridin-4-yl)methanamine** are not prominently documented, its structure suggests potential as an intermediate in the synthesis of biologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. The primary amine provides a site for amide bond formation, alkylation, and other nucleophilic reactions.

The logical relationship for its use in drug discovery is depicted in the following diagram:



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Logical workflow for the use of the title compound in drug discovery.

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## References

- 1. (2-Bromopyridin-4-yl)methanamine | C<sub>6</sub>H<sub>7</sub>BrN<sub>2</sub> | CID 29921604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1353979-69-7|(2-Bromopyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. 4-Amino-2-bromopyridine | C<sub>5</sub>H<sub>5</sub>BrN<sub>2</sub> | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Bromobenzene-1,2-diamine | C<sub>6</sub>H<sub>7</sub>BrN<sub>2</sub> | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromobenzene-1,2-diamine | C<sub>6</sub>H<sub>7</sub>BrN<sub>2</sub> | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
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